molecular formula C14H16ClN B13481206 8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole

Cat. No.: B13481206
M. Wt: 233.73 g/mol
InChI Key: OQFPRYAHQNGOBS-UHFFFAOYSA-N
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Description

8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic electronics. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline derivatives in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the carbazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydrocarbazole: A similar compound with a hydrogen atom instead of a chloro group.

    5,6,7,8-Tetrahydrocarbazole: Another related compound with different hydrogenation patterns.

    8-Chlorotheophylline: A compound with a similar chloro substitution but different core structure.

Uniqueness

8-Chloro-3,3-dimethyl-2,3,4,9-tetrahydro-1h-carbazole is unique due to its specific substitution pattern and the presence of a chloro group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H16ClN

Molecular Weight

233.73 g/mol

IUPAC Name

8-chloro-3,3-dimethyl-1,2,4,9-tetrahydrocarbazole

InChI

InChI=1S/C14H16ClN/c1-14(2)7-6-12-10(8-14)9-4-3-5-11(15)13(9)16-12/h3-5,16H,6-8H2,1-2H3

InChI Key

OQFPRYAHQNGOBS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C1)C3=C(N2)C(=CC=C3)Cl)C

Origin of Product

United States

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